1-(4,6-Dimethoxypyridin-2-yl)ethanol
Description
1-(4,6-Dimethoxypyridin-2-yl)ethanol is an organic compound characterized by a pyridine ring substituted with two methoxy groups at positions 4 and 6, and an ethanol (-CH2CH2OH) group at position 2. Its molecular formula is C9H13NO3, with a molecular weight of 183.21 g/mol. The methoxy groups enhance electron density on the pyridine ring, influencing its reactivity in substitution and oxidation reactions, while the ethanol moiety provides hydrogen-bonding capacity, affecting solubility and biological interactions .
This compound is primarily used in pharmaceutical and agrochemical research as a building block for synthesizing complex molecules. Its structural features make it a candidate for studying enzyme interactions, antimicrobial activity, and metabolic pathways .
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
1-(4,6-dimethoxypyridin-2-yl)ethanol |
InChI |
InChI=1S/C9H13NO3/c1-6(11)8-4-7(12-2)5-9(10-8)13-3/h4-6,11H,1-3H3 |
InChI Key |
MIPUOCPLXQRRRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CC(=C1)OC)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dimethoxypyridin-2-yl)ethanol typically involves the reaction of 4,6-dimethoxypyridine with an appropriate ethanol derivative under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of 1-(4,6-Dimethoxypyridin-2-yl)ethanol may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Dimethoxypyridin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-(4,6-Dimethoxypyridin-2-yl)ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethoxypyridin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Functional Group and Reactivity
- Ethanol vs. Hydroxymethyl: The ethanol group in 1-(4,6-Dimethoxypyridin-2-yl)ethanol allows for oxidation to a ketone or carboxylic acid, whereas (4,6-Dimethoxypyridin-2-yl)methanol oxidizes to an aldehyde .
- Methoxy vs. Methyl : Methoxy groups (electron-donating) increase ring electron density compared to methyl groups, enhancing susceptibility to electrophilic substitution .
Solubility and Physical Properties
- Solubility: The ethanol group in 1-(4,6-Dimethoxypyridin-2-yl)ethanol improves water solubility compared to methyl or ketone analogs. For example, (4,6-Dimethoxypyridin-2-yl)methanol has moderate solubility in polar solvents (e.g., 45.8 mg/mL in DMSO), while methyl-substituted analogs are less soluble .
- Thermal Stability : Methoxy groups increase thermal stability compared to methyl groups, as observed in differential scanning calorimetry (DSC) studies .
Unique Features of 1-(4,6-Dimethoxypyridin-2-yl)ethanol
- Substitution Pattern : The 4,6-dimethoxy configuration optimizes steric and electronic effects for nucleophilic reactions at position 2 .
- Synthetic Versatility: The ethanol group serves as a handle for further derivatization, such as esterification or glycosylation, making it valuable in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
